4-Chloro-2-methoxypyrimidin-5-amine
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Overview
Description
4-Chloro-2-methoxypyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C5H6ClN3O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 2nd position, and an amine group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxypyrimidin-5-amine typically involves the chlorination of 2-methoxypyrimidine followed by amination. One common method involves the reaction of 2-methoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position. The resulting intermediate, 4-chloro-2-methoxypyrimidine, is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxypyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. .
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products may include oxidized or reduced derivatives of the original compound
Scientific Research Applications
4-Chloro-2-methoxypyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Biological Research: It serves as a tool compound in biological studies to investigate the function of various enzymes and receptors
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxypyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxypyrimidin-4-amine
- 4-Chloro-5-methoxypyrimidin-2-amine
- 2-Amino-4-chloro-6-methoxypyrimidine
Uniqueness
4-Chloro-2-methoxypyrimidin-5-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C5H6ClN3O |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-chloro-2-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C5H6ClN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3 |
InChI Key |
CBAQWXMWWMTGSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)N |
Origin of Product |
United States |
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